molecular formula C20H16ClN5O2S B2839540 N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-71-6

N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2839540
CAS No.: 894062-71-6
M. Wt: 425.89
InChI Key: FFGKJCLEUFOMCZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a thioacetamide moiety. The structure includes a 5-chloro-2-methoxyphenyl group on the acetamide nitrogen and a phenyl substituent at the 6-position of the pyridazine ring.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-17-9-7-14(21)11-16(17)22-19(27)12-29-20-24-23-18-10-8-15(25-26(18)20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGKJCLEUFOMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 894062-71-6) is a compound featuring a complex structure that integrates a 1,2,4-triazole moiety, which is known for its diverse biological activities. The following sections explore the compound's biological activity, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H16_{16}ClN5_5O2_2S with a molecular weight of 425.9 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC20_{20}H16_{16}ClN5_5O2_2S
Molecular Weight425.9 g/mol
CAS Number894062-71-6

Antimicrobial Activity

The 1,2,4-triazole scaffold has been widely studied for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant activity against various pathogens. For instance, compounds containing the triazole moiety have shown potent antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 0.046 μM for certain derivatives .

Anticancer Activity

Emerging studies highlight the potential anticancer properties of triazole-containing compounds. A study on mercapto-substituted 1,2,4-triazoles demonstrated significant cytotoxicity against colon carcinoma HCT-116 and breast cancer T47D cell lines, with IC50_{50} values of 6.2 μM and 27.3 μM respectively . The presence of the triazole ring enhances interaction with biological targets involved in cancer progression.

Anti-inflammatory Effects

The compound's anti-inflammatory potential is also noteworthy. Triazole derivatives have been recognized for their ability to inhibit inflammatory pathways and cytokine production. This suggests that this compound may possess similar properties due to its structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Studies indicate that substituents on the phenyl rings significantly influence the potency of these compounds. For example:

  • The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
  • Modifications at the N-position of the triazole can lead to improved anticancer efficacy .

Case Studies and Research Findings

  • Antibacterial Study : A recent investigation into a series of triazole derivatives revealed that compounds with phenyl substitutions showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics like vancomycin and ciprofloxacin .
  • Cytotoxicity Analysis : In vitro tests demonstrated that certain triazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted therapeutic agents .
  • Mechanistic Insights : Research has provided insights into the mechanism of action for triazole compounds, suggesting they may function through inhibition of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Activities

The compound is derived from the triazole class, which has been widely studied for various pharmacological properties. The 1,2,4-triazole moiety is known for its diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing triazole structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The incorporation of triazole rings has been linked to anticancer activity. Research indicates that some triazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation . For example, a related compound exhibited IC50 values in the nanomolar range against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativesKey FindingsReference
AntibacterialTriazole derivativesEffective against drug-resistant strains
AnticancerTriazolo-pyridazineIC50 values in low nanomolar range
AntifungalTriazole analogsSignificant activity against fungi

Case Study: Anticancer Activity

A study focused on a series of triazolo-pyridazine derivatives revealed that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibited potent anticancer effects. These compounds were tested on various cancer cell lines and demonstrated remarkable selectivity and potency compared to conventional chemotherapeutics .

Comparison with Similar Compounds

Core Modifications: Triazolo-Pyridazine Derivatives

The triazolo-pyridazine core is a critical pharmacophore in this family. Key analogs include:

  • 894037-84-4 : 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
  • 894049-45-7 : 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
  • 618426-69-0 : N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Key Differences :

  • Substituent Position : The target compound has a phenyl group at the pyridazine 6-position, while 894037-84-4 and 894049-45-7 feature 4-chlorophenyl and 4-methoxyphenyl groups, respectively. Para-substituents may enhance steric bulk or alter electronic properties compared to unsubstituted phenyl groups.
  • Acetamide Side Chain : The target compound’s 5-chloro-2-methoxyphenyl group introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects. In contrast, 618426-69-0 substitutes the methoxy group with a methyl group, reducing polarity .

Thioacetamide-Linked Triazole Derivatives

Compounds like those synthesized by Hotsulia et al. (2019) and Safonov (2020) share structural motifs:

  • Hotsulia et al. (2019) : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
  • Safonov (2020): N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

Key Differences :

  • Heterocyclic Attachments : The target compound uses a pyridazine ring, whereas Hotsulia’s derivatives incorporate pyrazole or phenyl groups. Pyridazine’s electron-deficient nature may enhance binding to aromatic residues in target proteins.
  • Thioether Linkage : The thioacetamide bridge in the target compound is conserved across analogs, but substituents on the acetamide nitrogen (e.g., chloro-methoxyphenyl vs. pyrazole-methyl groups) modulate solubility and bioavailability .

Electronic and Steric Effects

  • Chloro vs. In contrast, 4-methoxyphenyl in 894049-45-7 may improve solubility due to its electron-donating nature .
  • Methyl vs. Methoxy Groups : The 5-chloro-2-methylphenyl group in 618426-69-0 introduces steric hindrance, which could reduce binding affinity compared to the target compound’s methoxy group .

Aromatic Ring Modifications

  • Phenyl vs.
  • Thiophene vs. Phenyl: Safonov’s thiophene-containing analogs (e.g., thiophen-2-ylmethyl) may exhibit altered π-π stacking interactions due to thiophene’s smaller aromatic surface .

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Coupling of thiol-containing intermediates (e.g., [1,2,4]triazolo[4,3-b]pyridazine-3-thiol) with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃/DMF) .

Functionalization of the aromatic ring via nucleophilic substitution (e.g., introducing chloro and methoxy groups) .

Purification using column chromatography or recrystallization to achieve >95% purity .
Key conditions:

  • Temperature: 60–80°C for coupling reactions .
  • Solvents: DMF or THF for polar aprotic environments .
    Analytical validation includes ¹H/¹³C NMR and HRMS for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, chloro at C5 on the phenyl ring) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 469.08) .
  • HPLC-PDA : Purity assessment (>95%) and detection of byproducts .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase or protease inhibition screens (e.g., EGFR, COX-2) using fluorometric substrates .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing impurities?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve mixing and heat transfer for thiol-acetamide coupling .
  • Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura cross-coupling of phenyl groups .
  • DoE (Design of Experiments) : Optimize variables (solvent ratio, temperature) using response surface methodology .
  • In-line Analytics : LC-MS monitoring to detect intermediates and terminate reactions at peak yield .

Q. How can structural contradictions in bioactivity data (e.g., high cytotoxicity but low enzyme inhibition) be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace methoxy with ethoxy, vary triazolo-pyridazine substituents) .
  • Molecular Dynamics Simulations : Compare binding affinities to off-target proteins (e.g., tubulin vs. kinases) .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS in cell lysates .

Q. What advanced techniques are used to study its mechanism of action in cancer cells?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Direct binding studies with purified targets (e.g., Bcl-2, survivin) .
  • CRISPR-Cas9 Knockout Screens : Identify gene pathways affected by treatment (e.g., apoptosis regulators) .
  • In Vivo Xenograft Models : Evaluate tumor regression in nude mice (dose range: 10–50 mg/kg, oral) .

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